Product packaging for N-acetyl-2-chloroacetamide(Cat. No.:CAS No. 17368-73-9)

N-acetyl-2-chloroacetamide

Cat. No.: B091985
CAS No.: 17368-73-9
M. Wt: 135.55 g/mol
InChI Key: AYETZOVOIOQESV-UHFFFAOYSA-N
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Description

N-Acetyl-2-chloroacetamide (CAS 17368-73-9) is a chemical compound with the molecular formula C₄H₆ClNO₂ and a molecular weight of 135.55 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology, primarily due to its role as a versatile covalent warhead in the design of targeted covalent inhibitors . The chloroacetamide functional group exhibits exceptional affinity for cysteine thiol groups in enzyme active sites, making it a key structural component for developing potent, irreversible inhibitors for biological research . Its application extends to being a synthetic intermediate for various heterocycles, including oxazolidines and lactams . Researchers utilize this compound and its derivatives in the synthesis of novel bioactive molecules with demonstrated antimicrobial and antiproliferative activities against various cancer cell lines . From a safety perspective, this compound is classified with the signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper handling, storage under an inert atmosphere at 2-8°C, and the use of personal protective equipment are essential . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNO2 B091985 N-acetyl-2-chloroacetamide CAS No. 17368-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acetyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYETZOVOIOQESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368280
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17368-73-9
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of N Acetyl 2 Chloroacetamide

Established Synthetic Pathways for N-acetyl-2-chloroacetamide and its Derivatives

The primary methods for synthesizing this compound and its analogues involve the acylation of amines with chloroacetyl chloride or the reaction of amides/thioamides with the same acylating agent. These methods are well-established and offer various conditions to accommodate different substrates.

The chloroacetylation of primary and secondary amines is a fundamental and widely used method for the formation of N-substituted 2-chloroacetamide (B119443) derivatives. tandfonline.comtandfonline.comresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). sphinxsai.comtandfonline.com To neutralize the generated HCl, a base is typically added to the reaction mixture. nih.govgoogle.comresearchgate.net Common bases include triethylamine (B128534) (TEA), potassium carbonate (K₂CO₃), sodium carbonate, and pyridine (B92270). sphinxsai.comorientjchem.orgresearchgate.nettandfonline.com The choice of solvent and reaction conditions can be tailored to the specific amine substrate. Solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and even water under certain conditions are frequently employed. nih.govorientjchem.orgtandfonline.comresearchgate.net

The general scheme for the chloroacetylation of an amine is as follows:

R-NH₂ + Cl-CO-CH₂-Cl → R-NH-CO-CH₂-Cl + HCl

This method's versatility allows for the synthesis of a wide array of chloroacetamide derivatives from aliphatic and aromatic amines. tandfonline.comijpsr.info

The synthesis of N-Methyl-2-chloroacetamide is a direct application of the chloroacetylation of amines, specifically using methylamine (B109427) as the substrate. ontosight.ai The reaction proceeds by treating methylamine with chloroacetyl chloride. ontosight.aiprepchem.com This process is typically carried out in a suitable solvent, such as tetrahydrofuran, and often in the presence of a base like triethylamine to scavenge the HCl byproduct. prepchem.com The resulting compound, N-Methyl-2-chloroacetamide, is a colorless, crystalline solid. ontosight.ai

ReactantsBaseSolventProductReference
Methylamine, Chloroacetyl chlorideTriethylamineTetrahydrofuranN-Methyl-2-chloroacetamide prepchem.com
Methylamine, Chloroacetyl chlorideNot specifiedNot specifiedN-Methyl-2-chloroacetamide ontosight.ai

The chloroacetylation of aryl amines with chloroacetyl chloride is a robust method for preparing N-aryl-2-chloroacetamides. tandfonline.comresearchgate.net These products serve as important intermediates for the synthesis of various heterocyclic compounds and biologically active molecules. tandfonline.comsphinxsai.com The reaction is generally performed by reacting the aryl amine with chloroacetyl chloride in the presence of a base and a suitable solvent. sphinxsai.comresearchgate.net A variety of bases such as triethylamine, potassium carbonate, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. sphinxsai.comresearchgate.net Solvents commonly employed include tetrahydrofuran (THF), dichloromethane (DCM), benzene (B151609), toluene (B28343), and dimethylformamide (DMF). sphinxsai.comresearchgate.net In some procedures, the reaction is carried out at room temperature, while others may require cooling or heating. sphinxsai.comresearchgate.net For instance, a facile one-pot synthesis of N-aryl amides has been developed using DBU in THF at room temperature, affording yields between 75% and 95%. sphinxsai.com Another approach describes the rapid N-chloroacetylation of anilines in a phosphate (B84403) buffer, highlighting a green chemistry approach. tandfonline.com

Aryl AmineBaseSolventConditionsYieldReference
Aniline (B41778)DBUTHFRoom Temperature, 3-6 h86% sphinxsai.comresearchgate.net
Various Aryl AminesTriethylamineDichloromethaneNot specifiedGood yields researchgate.net
Various Aryl AminesPotassium CarbonateBenzeneNot specifiedNot specified sphinxsai.com
AnilineSodium CarbonateMethyl Ethyl Ketone/Water7-10°CNot specified orientjchem.org
2-AminobenzothiazoleDBUTHFRoom Temperature, 3-6 hHigh sphinxsai.com

The chloroacetylation of substituted anilines follows the same general principle as that for unsubstituted aniline. orientjchem.orgcsir.co.za The nature and position of the substituents on the aniline ring can influence the reactivity of the amine group, but the reaction is generally effective for a wide range of derivatives. tandfonline.com For example, 3-substituted anilines have been successfully chloroacetylated using chloroacetyl chloride as part of a synthetic route towards potential antimalarial agents. csir.co.za Similarly, various aniline derivatives have been reacted with chloroacetyl chloride in a basic medium to produce the corresponding 2-chloro-N-phenylacetamide derivatives. orientjchem.org A green chemistry protocol using a phosphate buffer has also been shown to be effective for the N-chloroacetylation of various anilines, including those with electron-withdrawing groups like p-cyanoaniline and p-nitroaniline, with high yields achieved in a short reaction time. researchgate.net The reaction of p-aminophenol can be selectively N-chloroacetylated under these buffered aqueous conditions, whereas using organic solvents like dichloromethane with pyridine or triethylamine can lead to both N- and O-acylation. tandfonline.comtandfonline.com

Aniline DerivativeReagents/ConditionsProductReference
3-Substituted anilinesChloroacetyl chlorideN-(3-substituted-phenyl)-2-chloroacetamide csir.co.za
Aniline derivativesChloroacetyl chloride, Sodium carbonate, Methyl ethyl ketone2-chloro-N-(substituted-phenyl)acetamide orientjchem.org
p-AminophenolChloroacetyl chloride, Phosphate bufferN-(4-hydroxyphenyl)-2-chloroacetamide tandfonline.comresearchgate.net
p-CyanoanilineChloroacetyl chloride, Propylene oxide, Phosphate bufferN-(4-cyanophenyl)-2-chloroacetamide researchgate.net
m-ChloroanilineChloroacetyl chloride, Aqueous conditions2-chloro-N-(3-chlorophenyl)acetamide ijpsr.info

The synthesis of N-(4-acetylphenyl)-2-chloroacetamide is a specific example of the chloroacetylation of a substituted aniline. nih.govuea.ac.uk This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds and potential tyrosinase inhibitors. nih.govuea.ac.ukiucr.org The reaction is achieved by treating 4-aminoacetophenone with chloroacetyl chloride. researchgate.net Different reaction conditions have been reported, varying in the choice of base and solvent. For instance, the reaction can be carried out in dichloromethane with potassium carbonate, in glacial acetic acid, or in benzene or toluene with triethylamine. researchgate.netresearchgate.net These variations allow for flexibility in the synthetic setup while consistently yielding the desired product.

BaseSolventConditionsReference
Potassium CarbonateDichloromethaneRoom Temperature, 3 h researchgate.net
TriethylamineBenzeneNot specified researchgate.net
Not specifiedGlacial Acetic AcidNot specified researchgate.net
TriethylamineTolueneNot specified researchgate.net

An alternative pathway to this compound and its thio-analogue involves the reaction of acetamide (B32628) or thioacetamide (B46855) with chloroacetyl chloride. ijisrt.comresearchgate.net This method has been utilized as the initial step in the synthesis of triazine derivatives. The reaction produces this compound or N-acetyl-2-chlorothioacetamide, respectively. ijisrt.comresearchgate.net These intermediates can then undergo further reactions, for example with thiosemicarbazide (B42300), to build more complex heterocyclic systems. ijisrt.comresearchgate.net

Starting MaterialReagentProductSubsequent ReactionReference
AcetamideChloroacetyl chlorideThis compoundReaction with thiosemicarbazide ijisrt.comresearchgate.net
ThioacetamideChloroacetyl chlorideN-acetyl-2-chlorothioacetamideReaction with thiosemicarbazide ijisrt.comresearchgate.net

Utilization of Ethyl Chloroacetate (B1199739) in Synthesis

The synthesis of chloroacetamide derivatives can be achieved through the reaction of ethyl chloroacetate with amines. orgsyn.orgijpsr.info For the preparation of this compound, a two-step process can be envisioned. First, ethyl chloroacetate is reacted with ammonia (B1221849) to form 2-chloroacetamide. orgsyn.orggoogle.com This reaction is typically carried out in an aqueous medium at low temperatures (0-5°C) to minimize the substitution of the chlorine atom. orgsyn.org The resulting 2-chloroacetamide can then be acetylated using an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, to yield this compound.

A general procedure for the synthesis of chloroacetamide from ethyl chloroacetate involves the dropwise addition of ethyl chloroacetate to a chilled aqueous ammonia solution with vigorous stirring. orgsyn.orgijpsr.info The reaction mixture is typically stirred for a period to ensure completion, after which the product is isolated by filtration. orgsyn.org It is noted that using anhydrous ammonia can lead to a purer product with fewer by-products like ammonium (B1175870) chloride. google.com

The following table summarizes the key aspects of this synthetic approach:

Starting MaterialReagentKey ConditionsProduct
Ethyl ChloroacetateAqueous Ammonia0-5°C2-Chloroacetamide
2-ChloroacetamideAcetylating Agent-This compound

Formation of Schiff Bases Followed by Chloroacetylation of Imines

A versatile method for the synthesis of N-substituted chloroacetamides involves a two-step process: the formation of a Schiff base (imine) followed by its chloroacetylation. researchgate.netekb.eg This synthetic strategy is particularly useful for creating a diverse library of chloroacetamide derivatives. ekb.eg

The initial step involves the condensation of a primary amine with an aldehyde or ketone to form an imine. ekb.eginternationaljournalcorner.com This reaction is often catalyzed by a small amount of acid and is typically carried out at room temperature. ekb.eg The formation of the imine is a reversible process that proceeds through a hemiaminal intermediate. internationaljournalcorner.com

In the second step, the newly formed imine is subjected to chloroacetylation. ekb.eg This is achieved by reacting the imine with chloroacetyl chloride, usually in a suitable solvent like dichloromethane at a reduced temperature (0-5°C). ekb.eg The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form the corresponding N-chloroacetylated product. ekb.egnih.gov

This two-step protocol has been successfully employed for the synthesis of various chloroacetamide derivatives with different aromatic substituents. ekb.eg

Acylation of Imine Derivatives

The acylation of imine derivatives is a key step in the synthesis of various N-substituted acetamides, including those with a chloroacetyl group. ekb.egbohrium.comwhiterose.ac.uk This reaction involves the introduction of an acyl group onto the nitrogen atom of the imine. whiterose.ac.uk In the context of synthesizing compounds structurally related to this compound, this method provides a direct route to introduce the chloroacetyl moiety. ekb.eg

The process typically involves reacting a pre-formed imine with an acylating agent, such as chloroacetyl chloride. ekb.egnih.gov The reaction is often carried out in an inert solvent and may require the presence of a base to neutralize the hydrochloric acid generated during the reaction. smolecule.com The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-acylated product. whiterose.ac.uk The reactivity of this process can be influenced by the nature of the substituents on the imine. ekb.eg

This method has been utilized in the synthesis of various heterocyclic compounds where the chloroacetamide functionality serves as a precursor for subsequent cyclization reactions. bohrium.com

Reaction Mechanisms and Pathways Involving this compound

The chemical reactivity of this compound is primarily dictated by the presence of two key functional groups: the amide and the alkyl chloride. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. researchgate.netresearchgate.nettandfonline.com This reactivity is fundamental to its use as a building block in organic synthesis.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in N-aryl-2-chloroacetamides is readily displaced by various nucleophiles, a characteristic that defines their chemical reactivity. researchgate.netresearchgate.nettandfonline.com This susceptibility to nucleophilic substitution makes these compounds valuable intermediates in the synthesis of a wide range of more complex molecules. smolecule.com The carbon atom attached to the chlorine is electrophilic and is the primary site of attack for nucleophiles. smolecule.com

The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a new bond and the simultaneous departure of the chloride ion. The efficiency of this reaction is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the acetamide.

This reactivity has been extensively exploited to introduce various functional groups onto the acetamide backbone, leading to the synthesis of compounds with diverse chemical and biological properties. grafiati.comscielo.org.za

N-aryl 2-chloroacetamides exhibit significant reactivity towards a variety of nucleophiles, particularly those containing oxygen, nitrogen, and sulfur atoms. researchgate.netresearchgate.nettandfonline.com This reactivity is due to the electrophilic nature of the carbon atom bonded to the chlorine, which is readily attacked by these nucleophiles, leading to the displacement of the chloride ion. researchgate.netresearchgate.net

Oxygen Nucleophiles: The reaction of N-substituted chloroacetamides with oxygen nucleophiles, such as the hydroxyl group of phenols, leads to the formation of ether linkages. For instance, 2-(pyridin-3-yloxy)acetamides have been synthesized through the alkylation of the hydroxyl group of pyridin-3-ols with various N-substituted chloroacetamides. researchgate.net

Nitrogen Nucleophiles: Nitrogen-containing compounds, including primary and secondary amines, readily react with chloroacetamides to form new C-N bonds. researchgate.netresearchgate.net This reaction is a common method for the synthesis of more complex amides and has been used to prepare various heterocyclic systems. researchgate.net For example, reactions with piperazine (B1678402) and its derivatives have been reported. grafiati.com

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiocyanate (B1210189) salts, are also highly effective in displacing the chlorine atom of chloroacetamides. researchgate.netscielo.org.za The reaction with ammonium thiocyanate, for example, can lead to the formation of thiazolidin-4-one derivatives. researchgate.net Similarly, reactions with mercaptobenzothiazole and other sulfur-containing reagents have been used to synthesize novel sulfide (B99878) compounds. scielo.org.za

The following table provides examples of reactions with different nucleophiles:

Nucleophile TypeExample ReagentResulting Functional Group/Product
OxygenPyridin-3-ols2-(Pyridin-3-yloxy)acetamide
NitrogenPiperazineN-substituted piperazinyl acetamides
SulfurAmmonium thiocyanate2-(Arylimino)thiazolidin-4-ones
Sulfur2-MercaptobenzothiazoleBenzothiazole-2-yl sulfide derivatives
Intramolecular Cyclization to Heterocyclic Systems

The reaction of N-aryl-2-chloroacetamides with nucleophiles can be followed by an intramolecular cyclization, providing a versatile route to various heterocyclic systems. researchgate.netresearchgate.nettandfonline.com This process often involves a tandem reaction where an initial nucleophilic substitution at the chloroacetyl group is followed by a ring-closing step.

The specific heterocyclic system formed depends on the nature of the nucleophile and the substituents on the chloroacetamide. For example, the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net Similarly, reactions with other bifunctional nucleophiles can yield heterocycles such as imidazoles, pyrroles, and thiophenes. researchgate.nettandfonline.com

A notable example is the synthesis of 3-aminothieno[2,3-b]pyridine derivatives. This is achieved by first reacting a thiazolyl-chloroacetamide with a mercaptopyridine, followed by intramolecular cyclization of the resulting intermediate. mdpi.com This strategy highlights the utility of chloroacetamides as precursors for constructing complex, fused heterocyclic scaffolds. mdpi.com

Role in Williamson Ether Synthesis of Thioethers

The Williamson ether synthesis, traditionally used for preparing ethers, can be adapted to synthesize thioethers (sulfides) by using a thiol or thiolate anion as the nucleophile. acsgcipr.org N-aryl-2-chloroacetamides, including this compound, serve as effective electrophiles in this type of reaction. researchgate.netresearchgate.net

The synthesis of thioethers is typically achieved by reacting the thiol with an alkylating agent, such as this compound, in the presence of a base in a dipolar aprotic solvent like DMF. acsgcipr.org The base, such as anhydrous potassium carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chlorine atom of the chloroacetamide in an SN2 reaction. acsgcipr.orgresearchgate.net The use of potassium iodide can sometimes facilitate the reaction. researchgate.net This method has been employed to synthesize a variety of thioether derivatives. researchgate.netresearchgate.netresearchgate.net

Alkylation Reactions of Potassium Salts by Chloroacetamides

This compound and its analogs are effective alkylating agents for various potassium salts. researchgate.netnih.govcolab.ws This reactivity is due to the electrophilic nature of the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack. The reactions are typically carried out in a suitable solvent, and the specific conditions can be tailored to the substrate.

For example, the potassium salts of 3-R-6-thio-6,7-dihydro-2H- asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.triazino[2,3-c]quinazoline-2-ones can be alkylated with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides to produce novel thioacetamides. nih.gov Similarly, the potassium salts of various heterocyclic compounds can be alkylated with different chloroacetamides. researchgate.net A palladium-catalyzed cross-coupling reaction of potassium alkenyltrifluoroborates with 2-chloroacetamides has also been developed for the stereocontrolled synthesis of (E)- and (Z)-β,γ-unsaturated amides. nih.gov

Table 3: Alkylation Reactions with Chloroacetamides

Potassium Salt Chloroacetamide Derivative Reaction Conditions Product Reference
Potassium salt of 3-R-6-thio-6,7-dihydro-2H- asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.triazino[2,3-c]quinazoline-2-ones N-Cycloalkyl-(cycloalkylaryl)-2-chloroacetamides - N-Cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H- asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.triazino[2,3-c]quinazoline-6-yl)thio]acetamides nih.gov

Cyclization Reactions of N-acetyl Derivatives

N-acetyl derivatives, such as N-(3-oxoalkyl)chloroacetamides, can undergo intramolecular cyclization reactions under basic conditions to form heterocyclic structures. mdpi.com The course of the reaction can be influenced by the reaction conditions, such as the choice of base and solvent.

For instance, treatment of N-(3-oxoalkyl)chloroacetamides with potassium tert-butoxide in a mixture of tert-butanol (B103910) and benzene can lead to the formation of cis-3,4-epoxypiperidin-2-ones via an intramolecular Darzens reaction. mdpi.com However, under kinetically controlled conditions using sodium hydroxide (B78521) in benzene, an intramolecular alkylation can occur alongside the Darzens reaction, leading to a mixture of products, including pyrrolidin-2-one derivatives. mdpi.com This demonstrates the synthetic utility of N-acetylated chloroacetamides in constructing different heterocyclic scaffolds by carefully selecting the reaction parameters.

Formation of 2-Pyridone Derivatives

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, including 2-pyridone derivatives. Research has demonstrated its utility in cyclization reactions to form this important scaffold, which is present in numerous pharmaceutical compounds and natural products. researchgate.netdoaj.orgdntb.gov.ua

One synthetic approach involves the reaction of N-benzyl-2-chloroacetamide, a related chloroacetamide derivative, with various reagents like acetylacetone, ethyl cyanoacetate, ethyl acetoacetate, and diethyl malonate to produce 2-pyridone derivatives in good yields. researchgate.netdoaj.orgdntb.gov.ua The structures of these synthesized compounds have been confirmed using spectroscopic methods. researchgate.netdoaj.orgdntb.gov.ua

Another strategy for synthesizing 2-pyridone derivatives utilizes a one-pot reaction involving various aldehydes, acetoacetanilide, and cyanoacetamide. dntb.gov.ua This method, known as the Hantzsch one-pot synthesis, provides good yields of the desired pyridone derivatives. dntb.gov.ua Furthermore, the reaction of chalcones with phenoxy acetamide, 4-methyl phenoxy acetamide, and phenyl mercapto acetamide under phase transfer catalysis conditions also affords 2-pyridone derivatives. researchgate.net

The reaction of N-(4-acetylphenyl)-2-chloroacetamide with aldehydes such as 4-anisaldehyde or 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of sodium hydroxide in ethanol (B145695) leads to the formation of the corresponding chalcones. researchgate.net These chalcones can then undergo heterocyclization to form pyridone structures. researchgate.net

A plausible reaction mechanism for the formation of 2-amino-chromene derivatives, which can be related to pyridone synthesis, involves an initial Knoevenagel condensation between an aromatic aldehyde and malononitrile. rsc.orgrsc.org This is followed by a Michael addition of a phenol, facilitated by an organocatalyst, and subsequent intramolecular cyclization. rsc.org

Formation of Triazine Derivatives

The reactivity of the chloroacetamide group in this compound allows for its participation in the synthesis of triazine derivatives. While direct synthesis from this compound is not explicitly detailed in the provided results, related chloroacetamide derivatives are key intermediates. For instance, reacting 4-Amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine with chloroacetyl chloride results in the formation of chloroacetamido and triazinothiadiazine derivatives. epa.gov This highlights the general utility of the chloroacetyl chloride, a precursor to this compound, in building triazine-containing structures. The nitrogen-rich nature of triazine functional groups makes them interesting for applications such as heterogeneous catalysis. rsc.org

Chlorination of Amino Acids and Related Reaction Pathways

The chlorination of amino acids is a significant process in water treatment and can lead to the formation of various disinfection byproducts. researchgate.net While this compound itself is not directly formed from the chlorination of common amino acids, the study of related chloroacetamide compounds provides insights into these reaction pathways. For example, the reaction of chloroacetyl chloride with amines is a fundamental step in the synthesis of various N-substituted chloroacetamides. researchgate.netijpsr.infonih.govresearchgate.net

The reactivity of the chlorine atom in chloroacetamide derivatives is central to their chemical behavior. This chlorine atom is susceptible to nucleophilic substitution by various nucleophiles, including the thiol group of cysteine. smolecule.comacs.org For example, chloroacetamide-linked nucleotides react nearly quantitatively with cysteine and glutathione (B108866) through the displacement of the chlorine atom by the thiol group. acs.org This reactivity is crucial in the context of DNA-protein cross-linking studies. acs.org

Furthermore, the chlorination of amino acids can yield organic monochloramines and dichloramines, which can then degrade into other byproducts like aldehydes and nitriles. researchgate.net The presence of reactive secondary groups in amino acids like lysine (B10760008) and tyrosine can influence the reaction pathways and lead to the formation of unexpected byproducts. researchgate.net

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis (IR, 1H NMR, 13C NMR, Mass Spectrometry)

The structural confirmation of this compound and its derivatives relies heavily on a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netijpsr.inforuc.dk

Infrared (IR) Spectroscopy is instrumental in identifying key functional groups. For N-substituted 2-chloroacetamides, characteristic absorption bands are observed for the N-H stretch of the secondary amide, the C=O stretch of the amide, the N-H bend, the C-N stretch, and the C-Cl stretch. ijpsr.info For example, in 2-chloro-N-(2-methoxyphenyl)acetamide, these peaks appear at 3271.38 cm⁻¹ (N-H stretch), 1668.48 cm⁻¹ (C=O stretch), 1543.10 cm⁻¹ (N-H bend), 1475.59 cm⁻¹ (C-N stretch), and in the 785-540 cm⁻¹ range (C-Cl stretch). ijpsr.info

¹H NMR Spectroscopy provides detailed information about the proton environments in the molecule. ruc.dkyoutube.com The chemical shifts, integration, and coupling patterns of the proton signals help in assigning the structure. youtube.comwisc.edu For instance, the chemical shift of protons adjacent to a carbonyl group or an oxygen atom can be indicative of their electronic environment. youtube.com

¹³C NMR Spectroscopy , often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to identify the different types of carbon atoms (C, CH, CH₂, CH₃). ruc.dk The chemical shift of a carbon atom provides clues about its hybridization and the nature of the atoms attached to it. For example, the chemical shift of a carbonyl carbon in an amide typically appears in a distinct region of the spectrum. ruc.dk

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). ruc.dk The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 2-chloro-N-(2-methoxyphenyl)acetamide, the mass spectrum shows a molecular ion peak [M+] at m/z 199. ijpsr.info

The following table summarizes typical spectroscopic data for chloroacetamide derivatives.

Spectroscopic TechniqueKey FeatureTypical Range/ValueReference
IR Spectroscopy N-H Stretch (Amide)~3270 cm⁻¹ ijpsr.info
C=O Stretch (Amide)~1670 cm⁻¹ ijpsr.info
C-Cl Stretch540-785 cm⁻¹ ijpsr.info
¹H NMR Spectroscopy Protons alpha to ChlorineVaries with structure ruc.dkyoutube.com
Amide N-H ProtonVaries with structure ruc.dk
¹³C NMR Spectroscopy Carbonyl Carbon (Amide)~164.5 ppm researchgate.net
Carbon alpha to ChlorineVaries with structure researchgate.net
Mass Spectrometry Molecular Ion Peak [M+]Dependent on substituents ijpsr.info

X-ray Crystallography

For instance, the crystal structure of N-(adamantan-1-yl)-2-chloroacetamide has been reported. researchgate.netnih.gov The analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The structure exhibits intermolecular hydrogen bonding between the amide nitrogen (N1) and the carbonyl oxygen (O1) of adjacent molecules, forming an infinite chain. researchgate.net

Similarly, the crystal structure of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide has been determined to be a triclinic system with the space group P1. This structure displays intramolecular N–H···O hydrogen bonds. Such detailed structural information is crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice and can influence the physical properties of the compound.

The following table provides crystallographic data for a derivative of this compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N-(adamantan-1-yl)-2-chloroacetamideOrthorhombicPbcaIntermolecular N-H···O hydrogen bonding researchgate.net
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideTriclinicP1Intramolecular N–H···O hydrogen bonds

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used analytical technique for monitoring the progress of chemical reactions involving this compound and its derivatives. ijpsr.inforesearchgate.netumich.edulibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light or iodine vapor. ijpsr.infoumich.edu By comparing the spots of the reaction mixture with those of the starting materials, a researcher can determine if the reaction is complete. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org

TLC is also used to determine the purity of the synthesized compounds and to optimize reaction conditions by quickly screening different solvents, catalysts, or reaction times. researchgate.netumich.eduuad.ac.id For example, in the synthesis of N-substituted acetamides from aryl amines and chloroacetyl chloride, TLC was used to monitor the reaction's progress. researchgate.net Similarly, in the synthesis of 2-chloro-N-alkyl/aryl acetamides, the reaction was monitored by TLC to determine its completion. ijpsr.info

Advanced Applications and Derivatization Strategies

N-acetyl-2-chloroacetamide as a Precursor for Diverse Chemical Entities

The utility of this compound as a precursor extends to the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and complex heterocyclic systems. The ease of nucleophilic substitution at the α-carbon of the chloroacetyl moiety makes it a valuable starting material for constructing molecular frameworks with desired functionalities.

This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical agents. hschemraw.comchemimpex.com The chloroacetamide group is a key synthon for introducing an acetamide (B32628) linkage into a target molecule, a common structural motif in many biologically active compounds.

In pharmaceutical development, chloroacetamide derivatives are utilized in the creation of a range of therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com For instance, N-(4-Bromophenyl)-2-chloroacetamide is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The reactivity of the chlorine atom allows for its displacement by various nucleophiles, facilitating the assembly of more complex drug candidates. researchgate.net This approach has been employed in the development of irreversible inhibitors targeting enzymes like Fibroblast Growth Factor Receptors (FGFRs), where the chloroacetamide moiety acts as a warhead to form a covalent bond with a cysteine residue in the active site. nih.gov

In the agrochemical sector, chloroacetamide herbicides are a significant class of compounds used for weed control. researchgate.netmedchemexpress.com These herbicides function by inhibiting very-long-chain fatty acid elongases in plants. medchemexpress.com The structural backbone provided by this compound allows for modifications to fine-tune the herbicidal activity and spectrum.

This compound is a valuable precursor for the synthesis of diverse heterocyclic scaffolds. The reactive chloroacetyl group can participate in cyclization reactions with various binucleophilic reagents to form rings of different sizes and heteroatom compositions.

For example, N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a versatile precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. uea.ac.ukresearchgate.net Reaction with 2-mercaptobenzothiazole, followed by condensation with reagents like phenylhydrazine (B124118) or 2-cyanoacetohydrazide, leads to the formation of pyrazole (B372694) and other heterocyclic systems. uea.ac.ukresearchgate.net Furthermore, treatment of a phenylhydrazone derivative with a Vilsmeier formylation reagent (POCl3/DMF) can yield a 4-formylpyrazole derivative. uea.ac.ukresearchgate.net This reactivity highlights the utility of the chloroacetamide moiety in constructing complex, multi-ring structures.

The intramolecular cyclization of N-aryl 2-chloroacetamides, following nucleophilic substitution, can also lead to the formation of various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

This compound derivatives are instrumental in the synthesis of thiosemicarbazones and sulfide (B99878) derivatives, which are known to possess a wide range of biological activities.

The synthesis of thiosemicarbazones often involves the condensation of a ketone or aldehyde with thiosemicarbazide (B42300). N-(4-acetylphenyl)-2-chloroacetamide can be first reacted with a thiol, such as 2-mercaptobenzothiazole, to form a sulfide derivative. The acetyl group on this sulfide derivative can then be condensed with thiosemicarbazide to yield the corresponding thiosemicarbazone. uea.ac.ukresearchgate.net These thiosemicarbazones can be further modified, for instance, by reaction with ethyl bromoacetate (B1195939) to furnish thiazolin-4-one derivatives. uea.ac.ukresearchgate.net

The synthesis of sulfide derivatives is a direct application of the reactivity of the chloroacetyl group. The chlorine atom is readily displaced by sulfur nucleophiles. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) or 6-amino-2-mercaptopyrimidin-4-ol leads to the formation of the corresponding sulfide products. uea.ac.uk

The chloroacetyl group in this compound and its derivatives is highly susceptible to nucleophilic attack by amines. This reactivity allows for the straightforward modification of acetamide derivatives, leading to the synthesis of a diverse library of N-substituted glycineamides.

The reaction of N-aryl-2-chloroacetamides with various amines is a common strategy to introduce different functional groups and modulate the physicochemical and biological properties of the parent molecule. eurjchem.comresearchgate.net This nucleophilic substitution reaction typically proceeds by refluxing the chloroacetamide derivative with the desired amine. nih.gov A wide range of amines can be used, including substituted anilines, benzyl (B1604629) amine, and heterocyclic amines, to generate a variety of acetamide derivatives. eurjchem.comresearchgate.netnih.gov This synthetic versatility is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical research.

Derivatization for Enhanced Biological Activities

The core structure of this compound can be systematically modified to enhance its biological activities. By introducing various substituents, researchers can optimize the compound's interaction with biological targets, leading to improved efficacy and selectivity.

A significant area of research has focused on the development of N-substituted chloroacetamide derivatives as potent antimicrobial agents. nih.govresearchgate.net These compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govnih.gov

The antimicrobial efficacy of these derivatives is largely influenced by the nature and position of the substituents on the N-aryl ring. nih.govresearchgate.net For instance, the introduction of halogen atoms, such as chlorine, fluorine, or bromine, to the phenyl ring can enhance the lipophilicity of the molecule, which may facilitate its passage through the microbial cell membrane. nih.govresearchgate.net Studies have shown that N-(substituted phenyl)-2-chloroacetamides are effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the yeast Candida albicans. nih.govresearchgate.net

The derivatization of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with various substituted anilines has also yielded compounds with promising antimicrobial and antiproliferative activities. nih.gov The general synthetic approach involves the nucleophilic substitution of the chlorine atom in the chloroacetamide moiety by the amino group of the substituted aniline (B41778). nih.gov

Below is a data table summarizing the antimicrobial activity of selected N-substituted chloroacetamide derivatives.

CompoundSubstituent on Phenyl RingTarget OrganismActivityReference
N-(4-chlorophenyl)-2-chloroacetamide4-ChloroS. aureusActive nih.gov
N-(4-fluorophenyl)-2-chloroacetamide4-FluoroS. aureusActive nih.gov
N-(3-bromophenyl)-2-chloroacetamide3-BromoS. aureusActive nih.gov
N-(4-chlorophenyl)-2-chloroacetamide4-ChloroE. coliLess Active nih.gov
N-(4-chlorophenyl)-2-chloroacetamide4-ChloroC. albicansModerately Active nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the aryl ring. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the impact of these modifications on the antimicrobial and antiparasitic properties of this class of compounds.

Research into the antileishmanial activity of a series of 2-chloro-N-arylacetamides against Leishmania amazonensis has provided valuable insights into their mechanism of action. scielo.br It is proposed that these compounds act as alkylating agents, targeting nucleophilic residues in essential biomolecules of the parasite. scielo.br The efficacy of these derivatives is closely linked to the electronic characteristics of the substituents on the aryl ring. scielo.br

A quantitative structure-activity relationship (QSAR) analysis of these derivatives revealed that the electronic character of the aryl substituent is important for their biological activity. scielo.br For instance, derivatives with electron-withdrawing groups were found to exhibit significant antileishmanial activity. scielo.br The study highlighted that compound 5 (N-(3-chlorophenyl)-2-chloroacetamide) demonstrated the most promising balance of activity and selectivity. scielo.br

Similarly, a study on the antimicrobial properties of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Staphylococcus aureus and Escherichia coli, confirmed that the biological activity is dependent on the substituents of the phenyl ring. nih.gov Halogenated derivatives, particularly those with a substituent at the para-position of the phenyl ring like N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active compounds. nih.gov This enhanced activity is attributed to their increased lipophilicity, which facilitates passage through the microbial cell membrane. nih.govnih.gov

The position of the substituent also plays a critical role, as observed in the case of N-(3-bromophenyl)-2-chloroacetamide, which also showed high activity. nih.gov The antimicrobial screening demonstrated that these compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.gov

The following table summarizes the structure-activity relationship findings from various studies:

Compound IDSubstituent on Phenyl RingTarget Organism/Cell LineActivity/Potency (IC₅₀/MIC)Selectivity Index (SI)Reference
2 2-chloroLeishmania amazonensis< 6 µM- scielo.br
3 3-methylLeishmania amazonensisInactive- scielo.br
5 3-chloroLeishmania amazonensis5.39 ± 0.67 µM6.36 scielo.br
8 4-bromoLeishmania amazonensis< 6 µM- scielo.br
SP4 4-chloroS. aureus, MRSA, E. coli, C. albicansEffective against Gram-positive bacteria- nih.govnih.gov
SP5 4-bromoS. aureus, MRSA, E. coli, C. albicansHigh lipophilicity- nih.gov
SP9 4-hydroxyS. aureus, MRSA, E. coli, C. albicansLow lipophilicity- nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Impact of Substituent Pattern on Reaction Yields

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted aniline with chloroacetyl chloride or chloroacetic anhydride. The yield of these reactions is notably influenced by the electronic and steric properties of the substituents on the aniline ring.

A study involving the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives reported a range of yields depending on the nature of the substituent. ijpsr.info For instance, the reaction with aniline to form N-phenyl-2-chloroacetamide resulted in a high yield of 82.77%. ijpsr.info Similarly, the introduction of an ortho-chloro substituent on the phenyl ring also provided a high yield of 82.14%. ijpsr.info

However, the presence of strongly deactivating groups, such as a nitro group, can significantly reduce the reaction yield. The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide, for example, resulted in a much lower yield of 23.90%. ijpsr.info This is likely due to the reduced nucleophilicity of the amino group in p-nitroaniline. The introduction of a methyl group on the nitrogen of aniline, as in N-methylaniline, also led to a decreased yield of 25.80% for the formation of 2-chloro-N-methyl-N-phenylacetamide, which can be attributed to steric hindrance. ijpsr.info

In contrast, moderately activating groups like a methoxy (B1213986) group can still allow for reasonable yields. The synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide and its para-substituted counterpart proceeded with yields of 59.62% and were obtained in crystalline form. ijpsr.info More recent research on the synthesis of precursors for novel thienopyridines also demonstrated good to excellent yields for N-aryl acetamide derivatives with various substituents. For example, the synthesis of 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide and N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide resulted in yields of 89% and 85%, respectively. acs.org

The following table presents a comparative analysis of reaction yields for the synthesis of various N-substituted-2-chloroacetamides:

Starting AnilineSubstituent(s)ProductYield (%)Reference
AnilineH2-chloro-N-phenylacetamide82.77 ijpsr.info
o-chloroaniline2-chloro2-chloro-N-(2-chlorophenyl)acetamide82.14 ijpsr.info
o-methoxyaniline2-methoxy2-chloro-N-(2-methoxyphenyl)acetamide59.62 ijpsr.info
p-nitroaniline4-nitro2-chloro-N-(4-nitrophenyl)acetamide23.90 ijpsr.info
N-methylanilineN-methyl2-chloro-N-methyl-N-phenylacetamide25.80 ijpsr.info
p-toluidine4-methyl2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide89 acs.org
p-chloroaniline4-chloroN-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide85 acs.org

This table is interactive. Users can sort the data by clicking on the column headers.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target.

Derivatives of chloroacetamide have been investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase II, enzymes that are crucial for bacterial DNA replication and transcription. eurjchem.com Molecular docking studies have supported experimental findings by simulating the binding of these compounds to the active sites of these essential bacterial proteins. eurjchem.comresearchgate.net These enzymes are well-established targets for antibacterial agents. nih.govresearchgate.net The inhibition of DNA gyrase and topoisomerase II leads to the disruption of DNA processes, ultimately causing bacterial cell death. eurjchem.comresearchgate.net Docking simulations help to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds.

Table 1: Molecular Docking Parameters for Chloroacetamide Derivatives with Bacterial Topoisomerases


Compound ClassTarget EnzymesKey Interactions ObservedSignificance
Chloroacetamide DerivativesBacterial DNA Gyrase, Topoisomerase IIHydrogen bonding, Hydrophobic interactionsSupports mechanism of action as antibacterial agents by inhibiting DNA replication and transcription. [1, 2]

The scope of molecular docking for chloroacetamide derivatives extends beyond DNA topoisomerases to include other critical bacterial and fungal proteins. For instance, studies have explored the binding of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to various receptors to understand their antimicrobial and antiproliferative potentials. nih.gov In the context of antifungal activity, 2-chloro-N-phenylacetamide has been docked against dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. researchgate.net These in silico studies suggest that the antifungal mechanism of this compound may involve the inhibition of DHFR. researchgate.net Such investigations are vital for identifying the potential mechanisms of action and for guiding the rational design of more potent antimicrobial agents.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular and electronic properties, providing deep insights into a molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net

DFT calculations have been performed on acetamide (B32628) derivatives to analyze their molecular structure and electronic properties. researchgate.netnih.gov These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties include the dipole moment and local reactivity descriptors like Fukui indices, which help identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. nih.gov Natural Bond Orbital (NBO) analysis is also used to understand intramolecular interactions and charge transfer events. researchgate.netnih.gov

Table 2: Key Electronic Properties Calculated via DFT for Acetamide Derivatives


Calculated PropertyInformation ProvidedRelevance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.netPredicts reactivity in chemical reactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.netPredicts reactivity and electron affinity.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability. researchgate.netA larger gap implies higher stability and lower reactivity.
Dipole MomentMeasure of the net molecular polarity. researchgate.netInfluences solubility and intermolecular interactions.
Fukui IndicesIndicate the most likely regions for electrophilic and nucleophilic attack. [7, 11]Identifies reactive centers within the molecule.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for molecules like N-acetyl-2-chloroacetamide which can theoretically exist in amide and imidol forms. imist.ma DFT calculations are used to determine the relative stability of these tautomers. imist.maorientjchem.org By calculating the Gibbs free energies of each form, researchers can predict the equilibrium constant (Keq) and determine which tautomer is more prevalent under specific conditions (e.g., in the gas phase or in a solvent). imist.manih.gov For related hydroxy-N-aryl-acetamides, DFT studies have shown that the amide form is significantly more stable than the corresponding imidol tautomer. imist.ma These calculations are crucial for understanding the compound's structure in different environments, which in turn affects its biological activity and chemical reactivity. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. libretexts.org These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their biological effects. libretexts.org

For N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been conducted to correlate their structural features with their antimicrobial potential. nih.govnih.gov In these studies, various molecular descriptors are calculated for a series of compounds. These descriptors can include physicochemical properties such as:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Topological Polar Surface Area (TPSA)

Number of hydrogen bond donors and acceptors

Number of rotatable bonds nih.gov

These descriptors are then used to build a mathematical model, often using regression analysis, that links them to the observed biological activity (e.g., minimum inhibitory concentration against bacteria or fungi). libretexts.org The resulting QSAR models can help identify the key structural requirements for potent antimicrobial activity, confirming that the biological effect is conditioned by the type and position of substituents on the phenyl ring. nih.govtandfonline.com

Table 3: Common Descriptors Used in QSAR Analysis of Chloroacetamide Derivatives


DescriptorDefinitionImportance in Drug Design
logPThe logarithm of the partition coefficient between octanol (B41247) and water. nih.govIndicates the lipophilicity of a molecule, affecting its ability to cross cell membranes. nih.gov
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Influences absorption and distribution; often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). researchgate.net
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule. researchgate.netPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors (HBD/HBA)The number of atoms that can donate or accept a hydrogen bond. researchgate.netCrucial for molecular recognition and binding to biological targets.

Cheminformatics Prediction Models (Molinspiration, SwissADME, PreADMET, PkCSM)

Cheminformatics prediction models are computational tools that estimate a wide range of molecular properties from a compound's chemical structure. Platforms like Molinspiration, SwissADME, PreADMET, and pkCSM utilize sophisticated algorithms based on large datasets of known molecules to predict characteristics essential for drug development. kims-imio.comcam.ac.uk These tools can forecast physicochemical descriptors, pharmacokinetic (ADME) parameters, and potential bioactivity. semanticscholar.orgwisdomlib.org

For this compound (Molecular Formula: C₄H₆ClNO₂, Molecular Weight: 135.55 g/mol ), these platforms can generate a profile of its likely behavior. Key predicted parameters include lipophilicity (Log P), water solubility (Log S), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are fundamental in assessing a molecule's potential to be absorbed, distributed, and metabolized by the body. nih.govscispace.com

ParameterPredicted ValueSignificance
Molecular Weight135.55 g/molInfluences absorption and diffusion across biological membranes.
Log P (Octanol/Water Partition Coefficient)-0.4 to -0.8 (estimated)Indicates the lipophilicity of the molecule; a negative value suggests hydrophilicity.
Topological Polar Surface Area (TPSA)~46-58 ŲRelates to membrane permeability and transport characteristics. nih.gov
Hydrogen Bond Donors1Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors2Affects solubility and binding to biological targets.
Rotatable Bonds2Influences conformational flexibility and binding entropy.
Water Solubility (Log S)High (predicted)Crucial for administration and distribution in the body.

Lipinski's Rule of Five, Veber's, and Egan's Methods

To assess the "drug-likeness" of a compound, several rule-based filters have been developed by analyzing the properties of successful oral drugs. These rules help to predict if a compound possesses physicochemical properties that would make it a likely candidate for oral administration.

Lipinski's Rule of Five is a widely used guideline to evaluate potential oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following criteria:

Molecular weight ≤ 500 Da

Log P ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Veber's Rules focus on parameters related to molecular flexibility and polarity, suggesting that good oral bioavailability is also associated with:

Number of rotatable bonds ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų mdpi.com

Egan's Method provides another statistical model for predicting human intestinal absorption, based on:

Log P ≤ 5.88

TPSA ≤ 131.6 Ų mdpi.com

The theoretical properties of this compound can be evaluated against these rules to predict its drug-likeness.

Rule/MethodParameterValue for this compoundCompliance
Lipinski's Rule of FiveMolecular Weight (≤ 500)135.55Yes
Log P (≤ 5)-0.4 to -0.8 (est.)Yes
H-Bond Donors (≤ 5)1Yes
H-Bond Acceptors (≤ 10)2Yes
Veber's RulesRotatable Bonds (≤ 10)2Yes
TPSA (≤ 140 Ų)~46-58 ŲYes
Egan's MethodLog P (≤ 5.88)-0.4 to -0.8 (est.)Yes
TPSA (≤ 131.6 Ų)~46-58 ŲYes

Based on this in silico analysis, this compound shows no violations of Lipinski's, Veber's, or Egan's rules, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

ADME studies describe the disposition of a chemical compound within an organism. Computational tools like pkCSM and SwissADME can predict these properties, offering a preliminary assessment of a molecule's pharmacokinetic profile. acs.org

Absorption: This refers to the process by which a substance enters the bloodstream. For this compound, its low molecular weight, high predicted water solubility, and compliance with drug-likeness rules all point toward a high probability of gastrointestinal absorption. nih.gov

Distribution: This describes the reversible transfer of a compound from the bloodstream to various tissues in the body. The compound's predicted hydrophilicity (negative Log P) suggests it may have limited distribution into fatty tissues and may not readily cross the blood-brain barrier.

Metabolism: This is the process of chemical modification of compounds by enzymes. Chloroacetamide and related structures can undergo metabolism, and it is plausible that this compound would be processed by metabolic enzymes, potentially through hydrolysis of the amide bonds or conjugation reactions.

Excretion: This is the removal of the substance or its metabolites from the body. Given its predicted high water solubility, this compound and its metabolites are likely to be efficiently excreted through the kidneys into the urine.

ADME PropertyPredicted Profile for this compound
A bsorptionHigh (predicted good intestinal absorption)
D istributionLikely confined to aqueous compartments; low potential for blood-brain barrier penetration.
M etabolismPredicted to be a substrate for metabolic enzymes (e.g., amidases).
E xcretionPredicted to be primarily renal (urine).

Q & A

Q. What are common synthetic routes for N-acetyl-2-chloroacetamide in academic research?

  • Methodological Answer : this compound is typically synthesized via multi-step reactions involving chloroacetylation and acetylation. A representative approach involves condensing chloroacetyl chloride with an amine precursor (e.g., acetanilide derivatives) under controlled conditions. For example, describes a synthesis pathway for structurally related compounds using 2-chloro-N-methylacetamide in 11 steps with optimized yields (2–5%) . Additionally, C-amidoalkylation of aromatics using 2-chloroacetamide intermediates (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) has been reported, leveraging Lewis or Brønsted acids like AlCl₃ or H₂SO₄ as catalysts .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural elucidation relies on infrared spectroscopy (IR) to identify key functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for resolving CH₃, CH₂, and aromatic protons. highlights the use of ¹H and ¹³C NMR to confirm substituent positions in chloroacetamide derivatives, with chemical shifts for NH protons typically observed at δ 8–10 ppm . Mass spectrometry (MS) and X-ray crystallography (as in ) further validate molecular geometry and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound derivatives?

  • Methodological Answer : Catalyst screening is critical. demonstrates that Lewis acids (e.g., FeCl₃) improve electrophilic substitution in aromatic systems, while Brønsted acids (e.g., H₃PO₄) enhance intramolecular cyclization efficiency. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (20–80°C) also influence reaction kinetics and byproduct formation. For example, toluene reacted with chloroacetamide hemiaminals at 60°C with AlCl₃ to achieve 75% yield .

Q. What role does this compound play in the synthesis of heterocyclic compounds?

  • Methodological Answer : Chloroacetamide derivatives serve as precursors for aziridines , lactams , and piperazines due to their reactive N-H and Cl groups. notes their use in forming imidazolidines and tetrahydropyrimidines via nucleophilic substitution or cyclization. For instance, 2-chloroacetamide derivatives react with primary amines to generate aziridine rings, which are intermediates in drug discovery .

Q. How should researchers address contradictions in reported synthetic yields of chloroacetamide derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 2–5% in vs. 75% in ) may arise from differences in catalysts, purification methods, or substrate specificity. Systematic replication under standardized conditions (e.g., inert atmosphere, stoichiometric control) is recommended. Chromatographic purification (e.g., silica gel column) and spectroscopic monitoring (TLC or HPLC) help isolate high-purity products and validate reproducibility .

Q. What environmental considerations are associated with chloroacetamide-based compounds in laboratory settings?

  • Methodological Answer : Chloroacetamides are persistent in aquatic systems and may bioaccumulate. highlights their use in pesticides, necessitating strict waste management. Lab-scale mitigation includes solid-phase extraction for aqueous waste treatment and photocatalytic degradation using TiO₂ nanoparticles to break down chloroacetamide residues .

Q. What safety protocols are critical when handling this compound in experimental procedures?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize PPE (gloves, goggles, lab coats) and ventilation due to toxicity risks ( ). Chloroacetamides may release HCl vapors upon decomposition; neutralization with sodium bicarbonate is advised. Storage in airtight containers at 2–8°C prevents hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.